molecular formula C13H18N2O4S B5826845 2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide

2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B5826845
M. Wt: 298.36 g/mol
InChI Key: FEYQNBCGUGAEIM-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is a compound that features a pyrrolidine ring, a sulfonyl group, and a methoxy group attached to an acetamide backbone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the pyrrolidine ring, sulfonyl group, and methoxy group provides a distinct pharmacophore that may offer advantages in terms of binding affinity, selectivity, and overall efficacy .

Properties

IUPAC Name

2-methoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-10-13(16)14-11-4-6-12(7-5-11)20(17,18)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYQNBCGUGAEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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